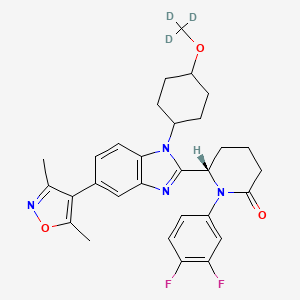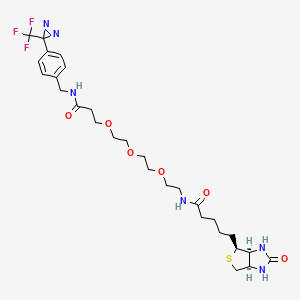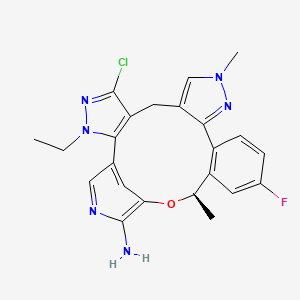
Alk-IN-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alk-IN-27 is a potent inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). The compound has shown significant antitumor activity, with an IC50 of 2.7 nM in Ba/F3 CLIP1-LTK cells . This compound is primarily used in scientific research to study ALK-related pathways and to develop targeted cancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alk-IN-27 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing ALK inhibitors typically involve:
Formation of Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including nucleophilic substitution, cyclization, and functional group modifications.
Coupling Reactions: Key intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Alk-IN-27 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, which may exhibit different biological activities and properties.
Applications De Recherche Scientifique
Alk-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ALK-related pathways and to develop new ALK inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of ALK in cell signaling and cancer progression.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for ALK-positive cancers.
Industry: Applied in drug discovery and development processes to identify and optimize new ALK-targeted therapies.
Mécanisme D'action
Alk-IN-27 exerts its effects by selectively inhibiting the activity of anaplastic lymphoma kinase (ALK). The compound binds to the ATP-binding site of ALK, preventing its phosphorylation and subsequent activation of downstream signaling pathways, such as STAT3 and AKT . This inhibition leads to reduced tumor cell viability and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crizotinib: The first ALK inhibitor approved for the treatment of ALK-positive NSCLC.
Alectinib: A second-generation ALK inhibitor with improved efficacy and safety profile.
Ceritinib: Another second-generation ALK inhibitor used in patients resistant to crizotinib.
Brigatinib: A potent ALK inhibitor with activity against various ALK mutations.
Uniqueness of Alk-IN-27
This compound is unique due to its high potency and selectivity for ALK, with an IC50 of 2.7 nM . It has demonstrated significant antitumor activity in preclinical studies, making it a valuable tool for research and potential therapeutic development.
Propriétés
Numéro CAS |
2739866-40-9 |
|---|---|
Formule moléculaire |
C23H22ClFN6O |
Poids moléculaire |
452.9 g/mol |
Nom IUPAC |
(19R)-5-chloro-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,10,11,23-pentazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine |
InChI |
InChI=1S/C23H22ClFN6O/c1-4-31-21-13-8-19(23(26)27-10-13)32-12(2)17-9-15(25)5-6-16(17)20-14(11-30(3)28-20)7-18(21)22(24)29-31/h5-6,8-12H,4,7H2,1-3H3,(H2,26,27)/t12-/m1/s1 |
Clé InChI |
FWZSCAQEBTVTOM-GFCCVEGCSA-N |
SMILES isomérique |
CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)[C@H](OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl |
SMILES canonique |
CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


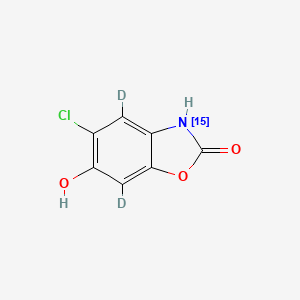
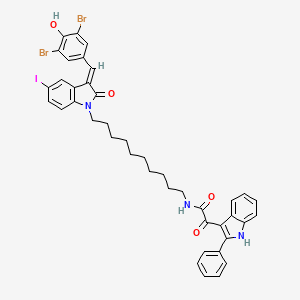
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
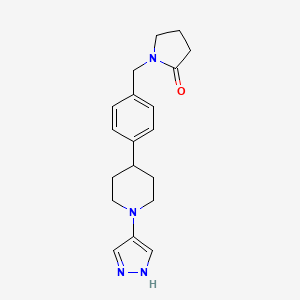

![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
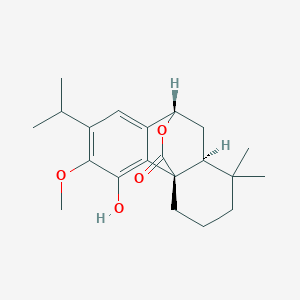
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)

